Cas no 1807320-62-2 (2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol)
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol
- 2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]ethanol
- 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol
-
- Inchi: 1S/C13H20N2O/c16-10-5-12-3-8-15(9-4-12)11-13-1-6-14-7-2-13/h1-2,6-7,12,16H,3-5,8-11H2
- InChI Key: JJQWUGYLLYPTQN-UHFFFAOYSA-N
- SMILES: OCCC1CCN(CC2C=CN=CC=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 184
- XLogP3: 1.1
- Topological Polar Surface Area: 36.4
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P163721-100mg |
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol |
1807320-62-2 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P163721-500mg |
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol |
1807320-62-2 | 500mg |
$ 365.00 | 2022-06-03 | ||
| TRC | P163721-1g |
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol |
1807320-62-2 | 1g |
$ 570.00 | 2022-06-03 | ||
| Life Chemicals | F1907-2760-0.25g |
2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol |
1807320-62-2 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-2760-0.5g |
2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol |
1807320-62-2 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-2760-1g |
2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol |
1807320-62-2 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-2760-2.5g |
2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol |
1807320-62-2 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-2760-5g |
2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol |
1807320-62-2 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-2760-10g |
2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol |
1807320-62-2 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol
Introduction to 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol and Its Significance in Modern Chemical Research
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol, identified by the CAS number 1807320-62-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives that exhibit a broad spectrum of biological activities, making it a valuable scaffold for drug discovery and medicinal chemistry research. The structural motif, featuring a piperidine ring linked to a pyridine moiety through a methyl group, contributes to its unique physicochemical properties and potential pharmacological interactions.
The nomenclature of this compound adheres to the IUPAC standards, precisely describing its molecular structure. The presence of the pyridin-4-ylmethyl group and the secondary amine functionality in the piperidine ring enhances its versatility as a synthetic intermediate. This configuration allows for further derivatization, enabling the development of novel analogs with tailored biological profiles. The ethan-1-ol moiety at the terminal position introduces a hydroxyl group, which can participate in various chemical reactions, including esterification, etherification, and oxidation processes.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing piperidine and pyridine scaffolds. These motifs are frequently encountered in active pharmaceutical ingredients (APIs) due to their ability to modulate receptor binding and enzyme activity. For instance, 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol has been investigated for its potential role in central nervous system (CNS) disorders, where its structural features may facilitate interactions with neurotransmitter receptors such as serotonin and dopamine transporters.
Recent studies have highlighted the importance of ligand-based virtual screening in identifying promising candidates for drug development. Computational methods have been employed to model the binding interactions between this compound and target proteins. The pyridine ring, being electron-rich, can form hydrogen bonds with polar residues in the binding pocket, while the piperidine moiety provides steric hindrance that optimizes receptor engagement. Such insights have guided experimental efforts toward optimizing potency and selectivity.
The synthesis of 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol involves multi-step organic transformations, typically starting from commercially available precursors like 4-bromopyridine and 1-bromopiperidine. Nucleophilic substitution reactions followed by reductive amination or alkylation protocols are commonly employed to construct the core structure. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), have also been utilized to enhance reaction efficiency and yield.
The biological evaluation of this compound has revealed intriguing properties that warrant further investigation. Preclinical studies have demonstrated its ability to modulate inflammatory pathways by interacting with intracellular signaling molecules. The hydroxyl group at the terminal position appears to play a crucial role in these interactions, possibly through hydrogen bonding or redox-active properties. Additionally, the compound exhibits moderate solubility in both aqueous and organic solvents, which is advantageous for formulation development and bioavailability studies.
In the context of drug discovery pipelines, 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol serves as a versatile building block for generating libraries of derivatives. By systematically modifying substituents on the pyridine or piperidine rings, researchers can explore different pharmacophoric elements and assess their impact on biological activity. High-throughput screening (HTS) methodologies have been applied to rapidly evaluate large collections of such analogs, accelerating the identification of lead compounds for further optimization.
The synthetic accessibility of this compound has been enhanced by recent advances in flow chemistry techniques. Continuous-flow reactors enable scalable production under controlled conditions, reducing batch-to-batch variability and improving reproducibility. These innovations are particularly valuable in industrial settings where cost-effective manufacturing processes are essential for commercialization.
From an academic perspective, this compound exemplifies the intersection of organic chemistry and medicinal biology. Its structural complexity invites exploration into mechanisms of action through structural biology approaches such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Such structural insights can inform rational drug design strategies by elucidating key interactions between ligands and biological targets.
The regulatory landscape for novel chemical entities necessitates thorough characterization before clinical translation. Analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity and molecular structure. Pharmacokinetic studies also play a critical role in assessing metabolic stability and excretion pathways.
Future directions in research may focus on exploring analogs with improved pharmacokinetic profiles or enhanced target engagement. For instance, incorporating fluorine atoms into the pyridine ring could modulate lipophilicity while maintaining biological activity—a strategy widely used in modern drug design. Additionally, computational modeling may be extended to predict off-target effects or adverse drug reactions early in the discovery process.
In summary,2-(1-(Pyridin-4-yli)methyl)piperidin--4--yli]ethan--1--ol (CAS no: 1807320--62--2) represents a promising chemical entity with diverse applications in pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutics targeting various diseases. As synthetic methodologies continue to evolve alongside computational tools,this compound will remain at forefront innovation efforts aimed improving human health through chemical biology approaches
1807320-62-2 (2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)ethan-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)